molecular formula C20H24N4O4S2 B2458562 4-(diethylsulfamoyl)-N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzamide CAS No. 1219842-18-8

4-(diethylsulfamoyl)-N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B2458562
CAS No.: 1219842-18-8
M. Wt: 448.56
InChI Key: MQIRDQIUCRSCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylsulfamoyl)-N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzamide is a useful research compound. Its molecular formula is C20H24N4O4S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-3-23(4-2)30(27,28)16-9-7-15(8-10-16)20(26)21-19-14-17(18-6-5-13-29-18)22-24(19)11-12-25/h5-10,13-14,25H,3-4,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIRDQIUCRSCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Diethylsulfamoyl)-N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzamide is a sulfonamide derivative with potential therapeutic applications. The compound features a complex structure that includes a benzamide core, a diethylsulfamoyl group, and a thiophene-substituted pyrazole moiety. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₈H₂₄N₄O₃S. Its molecular weight is approximately 448.6 g/mol. The presence of the sulfamoyl group is significant as it is known for its diverse biological activities, particularly in antimicrobial and anticancer research.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Compounds with structural similarities to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. For example, studies on related compounds suggest that they can inhibit bacterial growth effectively.

2. Anticancer Potential
Sulfonamide derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The unique structure of this compound may enhance its specificity towards certain cancer types.

3. Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in folate biosynthesis in bacteria, which could also be a target in cancer cells.

Case Studies and Research Findings

Several studies have examined the biological activity of compounds related to or structurally similar to this compound:

Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of various sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with thiophene rings exhibited enhanced antibacterial activity compared to their simpler counterparts, suggesting that the thiophene moiety contributes positively to the overall efficacy .

Study 2: Anticancer Activity
In vitro assays demonstrated that related benzamide derivatives showed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Data Tables

The following table summarizes relevant findings regarding the biological activities of similar compounds:

Compound NameStructure FeaturesBiological Activity
SulfanilamideSimple sulfonamide structureBroad-spectrum antibacterial
4-Amino-N-benzylsulfonamideAryl substitutionAnticancer activity observed
4-(Diethylsulfamoyl)-N-benzamideComplex structure with thiophenePotential antimicrobial and anticancer

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(diethylsulfamoyl)-N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving:
  • Thiophene incorporation : Start with 2-thiophenecarboxylic acid hydrazide, refluxed with phenylisothiocyanate in ethanol to form thiosemicarbazide intermediates .
  • Pyrazole cyclization : Intramolecular cyclization under dry tetrahydrofuran (THF) with catalytic triethylamine to ensure regioselectivity .
  • Sulfamoyl and benzamide coupling : Use coupling agents like EDCI/HOBt in anhydrous DMF to link the diethylsulfamoyl and benzamide moieties .
  • Optimization : Monitor reaction progress via TLC and employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Yields >70% are achievable with strict moisture control .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s tautomeric equilibria and electronic structure?

  • Methodological Answer :
  • 1H/13C NMR : Use DMSO-d6 to resolve proton environments, particularly the thiophene (δ 6.8–7.4 ppm) and pyrazole (δ 7.2–8.1 ppm) signals. Compare shifts to analogous triazole-thione derivatives .
  • IR Spectroscopy : Identify sulfonamide (1330–1350 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) stretches to confirm functional group integrity .
  • UV-Vis : Analyze π→π* transitions in the thiophene ring (λmax ≈ 260–280 nm) to assess electronic delocalization .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, molecular docking) predict this compound’s reactivity and binding interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets in Gaussian 16 .
  • Molecular Docking : Employ AutoDock Vina to simulate binding to targets (e.g., kinases). Parameterize force fields using crystallographic data from similar benzamide-thiophene derivatives (RMSD <2.0 Å) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions .

Q. What strategies resolve contradictions in crystallographic data during structural determination?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution data (d ≤ 0.8 Å) to refine anisotropic displacement parameters. For twinned data, apply TWIN/BASF commands .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (ΔR <0.05) .
  • Comparative Analysis : Overlay experimental structures with DFT-optimized geometries (RMSD <0.2 Å) to validate bond lengths/angles .

Q. How do solvent polarity and catalyst selection influence regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in sulfonamide coupling, while THF enhances nucleophilic attack on the pyrazole ring .
  • Catalysts : Use Pd(PPh3)4 for Suzuki-Miyaura cross-coupling of aryl halides (e.g., introducing 4-substituents). For acid-catalyzed cyclizations, p-toluenesulfonic acid (PTSA) improves yield by 15–20% .
  • Kinetic Studies : Monitor regioselectivity via in situ IR (e.g., carbonyl formation rates at 1680 cm⁻¹) .

Q. What experimental and computational approaches can reconcile discrepancies in reported biological activity data?

  • Methodological Answer :
  • Standardized Assays : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) across labs, ensuring consistent buffer conditions (pH 7.4, 25°C) .
  • Dose-Response Curves : Fit IC50 values using GraphPad Prism with 95% confidence intervals to compare potency variations .
  • QSAR Modeling : Build 3D-QSAR models with CoMFA/CoMSIA to correlate substituent effects (e.g., diethylsulfamoyl vs. methylsulfonamide) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.